(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Overview
Description
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a diazepane ring, a tetrahydropyran ring, and a methanone group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of 1,4-diazepane with tetrahydro-2H-pyran-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different substituents onto the diazepane or tetrahydropyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted diazepane or tetrahydropyran derivatives.
Scientific Research Applications
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: can be compared with other similar compounds, such as:
1,4-Diazepane derivatives: These compounds share the diazepane ring but may have different substituents or functional groups.
Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring and may have various substituents or functional groups.
Other methanone compounds: These compounds have the methanone group but differ in their ring structures and substituents.
The uniqueness of this compound lies in its combination of the diazepane and tetrahydropyran rings, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-diazepan-1-yl(oxan-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-8-15-9-3-10)13-6-1-4-12-5-7-13/h10,12H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTNJIFPSOONTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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